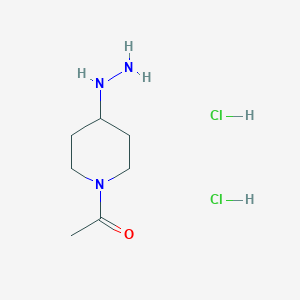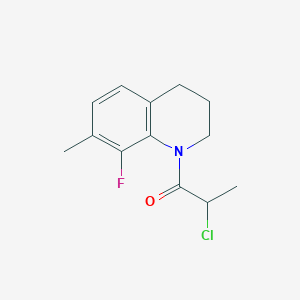
2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one, also known as CTK8F7, is a chemical compound that is used in scientific research. It is a quinoline derivative that has been synthesized for its potential applications in various fields, including medicinal chemistry and drug discovery.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins that are involved in cell signaling pathways. It has been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation. In addition, it has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one has been shown to have a number of biochemical and physiological effects in vitro. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit cell migration and invasion, which are important processes in cancer metastasis. In addition, it has been shown to reduce the production of reactive oxygen species, which are involved in oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one in lab experiments is its relative ease of synthesis, which makes it readily available for research purposes. In addition, it has been shown to have potent anti-tumor activity in vitro, which makes it a promising candidate for further investigation as a potential anticancer drug. However, one limitation of using 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one in lab experiments is its lack of in vivo data, which makes it difficult to assess its potential efficacy and toxicity in animal models.
Zukünftige Richtungen
There are several future directions for the research on 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one. One direction is to investigate its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides. Another direction is to investigate its mechanism of action in more detail, in order to identify its molecular targets and pathways. In addition, further studies are needed to assess its potential efficacy and toxicity in animal models, in order to determine its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one involves the reaction of 8-fluoro-7-methyl-3,4-dihydroquinoline-1(2H)-one with 2-chloro-1-propanone in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, resulting in the formation of 2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one as a white solid with a melting point of 102-104°C.
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one has been used in scientific research for its potential applications in various fields, including medicinal chemistry and drug discovery. It has been shown to have anti-tumor activity in vitro against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been investigated as a potential treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides that are associated with the disease.
Eigenschaften
IUPAC Name |
2-chloro-1-(8-fluoro-7-methyl-3,4-dihydro-2H-quinolin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO/c1-8-5-6-10-4-3-7-16(12(10)11(8)15)13(17)9(2)14/h5-6,9H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFYQAQFPTHVNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2C(=O)C(C)Cl)C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(8-fluoro-7-methyl-1,2,3,4-tetrahydroquinolin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

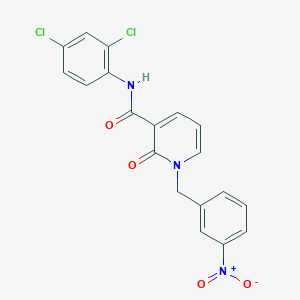



![1,7-dibutyl-9-methyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2739925.png)
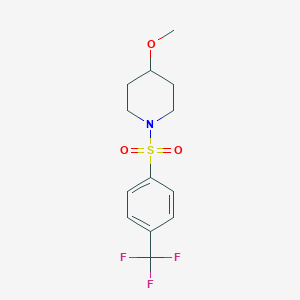
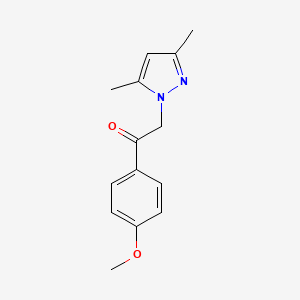
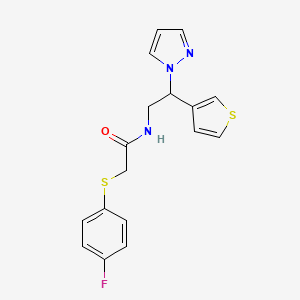
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B2739934.png)

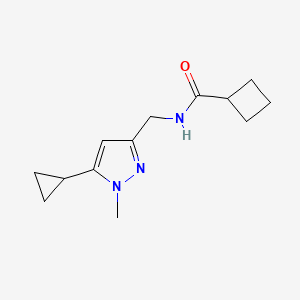
![3-Ethenylsulfonyl-N-pyrazolo[1,5-a]pyridin-3-ylpropanamide](/img/structure/B2739939.png)
![7-Fluoro-2-methyl-3-[(1-pyrazolo[1,5-a]pyrazin-4-ylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2739941.png)
